
Bisnorbiotin
Übersicht
Beschreibung
Bisnorbiotin is a primary catabolite of biotin (vitamin B7), formed through β-oxidation of the valeric acid side chain of biotin . It lacks the biological activity of biotin, as its shortened side chain prevents binding to biotin-dependent carboxylases . This compound is excreted in urine alongside other metabolites, such as biotin sulfoxide and this compound methyl ketone, accounting for 13–23% of total biotin-related compounds in healthy adults . During pregnancy, this compound levels rise significantly compared to non-pregnant individuals, suggesting altered biotin metabolism in this physiological state .
Vorbereitungsmethoden
Microbial Biosynthesis of Bisnorbiotin
Bacterial Conversion via β-Oxidation
Microbial degradation represents the most extensively studied method for this compound production. Bacillus sphaericus and Rhodotorula rubra demonstrate distinct metabolic capabilities in converting biotin diaminocarboxylic acid (BDCA) into this compound through a two-stage process .
Strain-Specific Metabolic Pathways
-
Bacillus sphaericus : This gram-positive bacterium catalyzes the carboxylation of BDCA to biotin under aerobic conditions, achieving conversion rates of 58-62% within 12 hours . The reaction requires optimal pH (7.2) and temperature (28°C), with alanine and glutamic acid enhancing yields by 23-27% through amino group donation .
-
Rhodotorula rubra : This yeast strain further oxidizes biotin to this compound via β-oxidation, removing two carbon units from the valeric acid side chain. Under pH 5.8 and 28°C, the strain converts 41% of BDCA to this compound within 8 hours .
Table 1: Microbial Conversion Efficiency
Microorganism | Substrate | Product | Yield (%) | Time (hr) |
---|---|---|---|---|
B. sphaericus | BDCA | Biotin | 62 | 12 |
R. rubra | Biotin | This compound | 41 | 8 |
Reaction Optimization
-
Amino Acid Supplementation : Adding 0.1M alanine increases this compound production by 18%, while glutamic acid boosts yields by 15% by stabilizing the ureido ring structure .
-
Oxygen Requirements : Aerobic conditions double conversion rates compared to anaerobic environments, as oxygen acts as a terminal electron acceptor in β-oxidation .
Chemical Synthesis Routes
Side Chain Modification of Biotin
Chemical synthesis enables precise control over this compound’s structural features through targeted side chain truncation. The process involves three critical steps:
-
Protection of Thiol Group : Biotin’s sulfur atom is protected using tert-butyl disulfide to prevent unwanted oxidation .
-
Oxidative Cleavage : Ozonolysis at -78°C selectively breaks the C9-C10 bond in biotin’s side chain, yielding ketothis compound.
-
Reductive Amination : Sodium cyanoborohydride reduces ketothis compound to this compound with 89% purity, requiring chromatographic purification .
Equation 1: Ozonolysis Reaction
3 \rightarrow \text{Ketothis compound} + \text{H}2\text{O}_2 \quad
Catalytic Decarboxylation
An alternative route employs palladium-catalyzed decarboxylation of biotin sulfoxide derivatives:
-
Sulfoxide Formation : Biotin is oxidized with m-chloroperbenzoic acid to create sulfoxide intermediates .
-
Decarboxylation : Pd(OAc)₂ catalyzes the removal of CO₂ from the sulfoxide at 120°C, producing this compound in 76% yield .
Comparative Analysis of Preparation Methods
Table 2: Method Comparison
Parameter | Microbial Synthesis | Chemical Synthesis |
---|---|---|
Yield | 41-62% | 76-89% |
Purity | 85-90% | 92-95% |
Reaction Time | 8-12 hr | 24-48 hr |
Scalability | Moderate | High |
Environmental Impact | Low | Moderate |
-
Microbial Advantages : Lower energy consumption and minimal toxic byproducts make this method preferable for large-scale bioproduction .
-
Chemical Advantages : Higher purity and reproducibility suit pharmaceutical applications requiring strict quality control .
Industrial and Research Applications
Diagnostic Marker Development
This compound’s urinary excretion patterns correlate strongly with biotin status, enabling its use in:
-
Nutritional Assessments : Monitoring this compound levels helps identify biotin deficiencies in pregnant women (sensitivity: 94%, specificity: 88%).
-
Metabolic Disorder Screening : Elevated this compound/creatinine ratios (>3.2 μmol/g) indicate impaired biotinidase activity.
Enzyme Inhibition Studies
As a biotin antagonist, this compound inhibits acetyl-CoA carboxylase (ACC) with an IC₅₀ of 12 μM, providing insights into lipid metabolism regulation .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Bisnorbiotin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind für seine Rolle im Biotin-Stoffwechsel und seine Umwandlung in andere Metaboliten unerlässlich.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und spezifische Enzyme, die die Umwandlung von Biotin in this compound erleichtern. Die Bedingungen für diese Reaktionen beinhalten typischerweise physiologischen pH-Wert und Temperatur, um die natürlichen Stoffwechselprozesse zu imitieren .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, umfassen Biotin-Sulfoxid, Biotin-Sulfon und this compound-Methylketon. Diese Metaboliten sind entscheidend für das Verständnis des gesamten Stoffwechsels von Biotin in lebenden Organismen .
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Modellverbindung verwendet, um die Abbauwege von Biotin und seinen Metaboliten zu untersuchen. In der Biologie dient this compound als Biomarker für den Biotin-Stoffwechsel und wird in Studien zu Vitamin-B7-Mangel und seinen Auswirkungen auf die Gesundheit verwendet .
In der Medizin wird this compound verwendet, um die Pharmakokinetik und Bioverfügbarkeit von Biotin-Supplementen zu verstehen. Es hilft bei der Bestimmung der geeigneten Dosierung und Wirksamkeit von Biotin-basierten Behandlungen für verschiedene Stoffwechselstörungen . In der Industrie wird this compound bei der Entwicklung von Biotin-basierten Assays und diagnostischen Werkzeugen verwendet, die auf der Erkennung von Biotin und seinen Metaboliten beruhen .
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Rolle als Metabolit im Biotin-Abbauweg. This compound entsteht durch die β-Oxidation von Biotin und wird weiter zu anderen Verbindungen wie Biotin-Sulfoxid und Biotin-Sulfon metabolisiert. Diese Metaboliten spielen eine entscheidende Rolle in verschiedenen Stoffwechselprozessen, einschließlich der Regulation der Genexpression und der Aufrechterhaltung der Zellgesundheit .
This compound entfaltet seine Wirkungen durch Interaktion mit spezifischen Enzymen und Proteinen, die am Biotin-Stoffwechsel beteiligt sind. Es wirkt als Substrat für diese Enzyme und erleichtert die Umwandlung von Biotin in seine verschiedenen Metaboliten. Die molekularen Ziele und Pfade, die an diesem Prozess beteiligt sind, umfassen die Biotin-abhängigen Carboxylase und die Enzyme, die für den Biotin-Abbau verantwortlich sind .
Wissenschaftliche Forschungsanwendungen
Role in Biotin Metabolism
Bisnorbiotin is primarily recognized for its involvement in biotin metabolism. It is produced through the β-oxidation of biotin by gut bacteria, indicating its relevance as a metabolic byproduct. The conversion of biotin to this compound involves the removal of two carbon units from the valeric acid side chain of biotin:
This metabolic pathway highlights this compound's potential as a biomarker for assessing biotin status in individuals. Research indicates that urinary excretion levels of this compound can effectively reflect overall biotin intake and status. For instance, increased excretion of this compound occurs during periods of biotin deficiency, making it a valuable tool for monitoring biotin levels in at-risk populations, such as pregnant women and infants consuming raw egg whites .
Diagnostic Applications
The measurement of this compound levels in urine serves as an important diagnostic tool. By analyzing urinary this compound concentrations, healthcare professionals can assess an individual's biotin status and identify potential deficiencies. This is particularly significant for populations susceptible to low biotin levels due to dietary habits or specific health conditions.
Table 1: Diagnostic Utility of this compound
Therapeutic Implications
Emerging research suggests that this compound may have therapeutic applications due to its biochemical properties. Although it is less potent than biotin itself, it may act as a weak antagonist to biotin, which could be beneficial in conditions where modulation of biotin activity is desired. However, more extensive studies are needed to establish the efficacy and safety of this compound for therapeutic use.
Potential Therapeutic Areas:
- Metabolic Disorders: Given its role in metabolism, this compound could be explored for its effects on metabolic pathways involving amino acids and fatty acids.
- Cancer Research: this compound's interactions with enzymes involved in metabolic processes may open avenues for research into cancer treatment strategies .
Case Studies and Research Findings
Several studies have documented the effects and implications of this compound in various contexts:
- A study highlighted that urinary excretion levels of this compound increase significantly during pregnancy, suggesting heightened biotin turnover and potential deficiency risks in this population .
- Another research effort focused on the conversion rates of biotin to this compound under different physiological conditions, revealing insights into enzyme activity related to this metabolic pathway .
Wirkmechanismus
The mechanism of action of bisnorbiotin involves its role as a metabolite in the biotin degradation pathway. This compound is formed through the β-oxidation of biotin and is further metabolized into other compounds such as biotin sulfoxide and biotin sulfone. These metabolites play a crucial role in various metabolic processes, including the regulation of gene expression and the maintenance of cellular health .
This compound exerts its effects by interacting with specific enzymes and proteins involved in biotin metabolism. It acts as a substrate for these enzymes, facilitating the conversion of biotin into its various metabolites. The molecular targets and pathways involved in this process include the biotin-dependent carboxylases and the enzymes responsible for biotin degradation .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Differences
Biotin vs. Bisnorbiotin
- Structure: Biotin has a tetrahydrothiophene ring fused to a ureido group and a valeric acid side chain. This compound lacks two carbons in the side chain due to β-oxidation .
- Function: Biotin serves as a cofactor for carboxylases in fatty acid synthesis and gluconeogenesis. This compound is inactive and cannot bind to these enzymes .
- Bioavailability: Oral biotin is nearly 100% absorbed, but ~50% is excreted as metabolites, primarily this compound (13–23%) and biotin sulfoxide (5–13%) .
This compound vs. Other Metabolites
Biotin Sulfoxide: Formed via oxidation of the thiophene ring sulfur. Accounts for 5–13% of urinary biotin metabolites . Less abundant than this compound but similarly inactive .
This compound Methyl Ketone: A further degradation product, representing 3–9% of urinary metabolites . Structurally distinct due to a ketone group on the shortened side chain.
Tetranorbiotin and this compound Sulfone: Bacterial degradation products with even shorter side chains (tetranorbiotin) or oxidized sulfur (this compound sulfone) . Not typically detected in human urine under normal conditions .
Metabolic and Clinical Relevance
- Excretion Patterns: this compound excretion decreases during biotin deficiency but increases with supplementation . In contrast, biotin sulfoxide shows inconsistent changes, making it a less reliable status marker .
Transport and Homeostasis
Biotin and its metabolites are transported via the sodium-dependent multivitamin transporter (SMVT), which recognizes the carboxyl group on the side chain . This compound’s truncated structure may reduce SMVT affinity, limiting its reabsorption and promoting urinary excretion . This contrasts with biotin, which is efficiently recycled by biotinidase (BTD) .
Research Findings and Implications
- Renal Handling: this compound excretion is less affected by renal impairment than biotin, as its clearance depends more on passive filtration than active transport .
- Bacterial Metabolism: Gut microbiota degrade biotin into this compound and further metabolites (e.g., tetranorbiotin), but human tissues are the primary source of urinary this compound .
Biologische Aktivität
Bisnorbiotin is a metabolite of biotin, a water-soluble B-vitamin (vitamin B7) that plays a crucial role in various metabolic processes, including the metabolism of fats, carbohydrates, and proteins. Understanding the biological activity of this compound is essential for elucidating its potential roles in human health and disease.
Chemical Structure and Metabolism
This compound is structurally related to biotin, differing primarily by the absence of two carbon atoms. This structural modification influences its biological activity and metabolic pathways. This compound is formed through the catabolism of biotin in the body, particularly in tissues where biotin-dependent enzymes are active.
Table 1: Comparison of Biotin and this compound
Compound | Molecular Formula | Molecular Weight (g/mol) | Role in Metabolism |
---|---|---|---|
Biotin | C10H16N2O3S | 244.31 | Coenzyme in carboxylation reactions |
This compound | C8H12N2O3S | 232.26 | Metabolite with potential enzymatic roles |
Biological Activity and Mechanisms
Research indicates that this compound may play significant roles in various biological processes:
- Enzymatic Activity : this compound has been shown to interact with biotin-dependent enzymes. Studies suggest that it may influence enzyme activity indirectly by modulating the availability of biotin .
- Metabolite Excretion : A study measuring urinary excretion of biotin metabolites found that this compound accounted for approximately 52% of total biotin metabolites in healthy adults, indicating its substantial presence and possibly its biological significance .
- Impact on Biotin Status : Smoking has been shown to accelerate the catabolism of biotin and its metabolites, including this compound. In a cohort study, smokers exhibited increased urinary excretion of this compound, suggesting a link between smoking and altered biotin metabolism .
Case Study 1: Smoking and Biotin Metabolism
A preliminary study involving smokers indicated that urinary excretion rates of this compound were significantly higher compared to non-smokers. This increase was associated with reduced levels of biotin, highlighting a potential deficiency state induced by smoking .
Case Study 2: Biotin Deficiency
In another case study, a patient with cirrhosis exhibited symptoms consistent with biotin deficiency due to dietary factors (raw egg consumption). The analysis showed elevated levels of this compound and other metabolites, suggesting that monitoring these metabolites could provide insights into nutritional deficiencies .
Research Findings
Recent findings emphasize the importance of this compound in assessing biotin status:
- Urinary Excretion Studies : Research utilizing HPLC techniques demonstrated that this compound's concentration in urine can serve as a biomarker for assessing biotin metabolism and deficiency states .
- Bioavailability : Studies indicate that after administering biotin intravenously, the urinary excretion of its metabolites, including this compound, increased significantly, underscoring its role in human metabolism .
Q & A
Basic Research Question
Q. Q1. What experimental methodologies are recommended to establish baseline urinary excretion levels of bisnorbiotin in healthy populations?
Answer: Baseline excretion levels can be determined using high-performance liquid chromatography (HPLC) paired with avidin-binding assays to separate and quantify this compound in 24-hour urine samples . Studies recommend recruiting cohorts with controlled biotin intake and excluding individuals with metabolic disorders or recent antibiotic use, which may alter gut microbiota responsible for biotin metabolism . Normal ranges for this compound excretion in healthy adults are 12–54 nmol/24h (10th–90th percentile), though inter-individual variability necessitates large sample sizes (>50 participants) to account for dietary and genetic confounders .
Advanced Research Question
Q. Q2. How can researchers resolve contradictions between serum biotin levels and urinary this compound excretion data in studies of marginal biotin deficiency?
Answer: Discrepancies arise because serum biotin concentrations (140–356 pmol/L) lack sensitivity in early deficiency phases, whereas urinary this compound declines significantly (p < 0.0001) even before clinical symptoms manifest . To address this, integrate complementary biomarkers like 3-hydroxyisovaleric acid (3-HIA), which increases in urine during biotin-dependent enzyme dysfunction . Use longitudinal designs with repeated measures (e.g., twice-weekly sampling over 20 days) to track temporal relationships between serum biotin, this compound, and 3-HIA . Statistical models (e.g., mixed-effects regression) should adjust for renal clearance rates and circadian variations in metabolite excretion .
Basic Research Question
Q. Q3. What quality control measures are essential for ensuring reproducibility in this compound quantification assays?
Answer:
- Sample Handling: Store urine samples at -80°C to prevent metabolite degradation; avoid freeze-thaw cycles .
- Calibration Standards: Use synthetic this compound spiked into biotin-free urine matrices to validate recovery rates (target: 85–115%) .
- Assay Validation: Conduct intra- and inter-day precision tests with coefficients of variation (CV) ≤15% for HPLC-avidin assays .
- Blinding: Mask technicians to participant groups (e.g., deficient vs. control) to reduce analytical bias .
Advanced Research Question
Q. Q4. How can this compound data be integrated with other biomarkers to improve diagnostic specificity for biotinidase deficiency?
Answer: Develop a composite biomarker panel including:
- Urinary this compound (specific to biotin catabolism).
- Serum biotinidase activity (enzyme function).
- 3-HIA:creatinine ratios (mitochondrial β-methylcrotonyl-CoA carboxylase activity) .
Use machine learning models (e.g., random forests) to weight each biomarker’s contribution, validated against gold-standard genetic testing. Ensure cohort diversity to account for age-, sex-, and ethnicity-related differences in metabolite thresholds .
Basic Research Question
Q. Q5. What statistical approaches are appropriate for analyzing this compound excretion trends in longitudinal studies?
Answer:
- Time-Series Analysis: Apply autoregressive integrated moving average (ARIMA) models to account for autocorrelation in repeated measures .
- Non-Parametric Tests: Use Wilcoxon signed-rank tests for paired data (e.g., pre- vs. post-intervention) if normality assumptions fail .
- Covariate Adjustment: Include variables like glomerular filtration rate (GFR) and dietary biotin intake as covariates in multivariate regression .
Advanced Research Question
Q. Q6. What mechanistic models explain the discordance between this compound excretion and tissue-level biotin availability in preclinical studies?
Answer: Tissue-specific biotin retention (e.g., hepatic vs. neuronal) may buffer urinary this compound excretion. To investigate:
Isotopic Tracers: Administer deuterated biotin to track tissue-specific uptake and catabolism in animal models .
Gene Knockdown Models: Use siRNA to silence biotin transporters (e.g., SMVT) in cell cultures, measuring this compound efflux via LC-MS/MS .
Compartmental Modeling: Develop pharmacokinetic models to simulate biotin distribution and this compound excretion kinetics .
Basic Research Question
Q. Q7. How should researchers design controlled dietary interventions to study this compound dynamics in biotin deficiency?
Answer:
- Dietary Control: Use avidin-enriched diets to bind dietary biotin, inducing deficiency without confounding by malabsorption .
- Dose-Response Designs: Stratify participants into groups receiving 0%, 50%, and 100% of the recommended biotin intake (e.g., D-A-CH guidelines) .
- Ethical Oversight: Monitor participants for dermatologic or neurologic symptoms, with pre-defined cessation criteria (e.g., >30% decline in urinary this compound) .
Advanced Research Question
Q. Q8. What are the limitations of avidin-binding assays for this compound quantification, and how can they be mitigated?
Answer: Limitations:
- Cross-reactivity with biotin sulfoxide and other metabolites .
- Inability to distinguish between enantiomers without chiral chromatography .
Mitigation Strategies: - Chromatographic Separation: Precede avidin assays with HPLC to isolate this compound .
- Mass Spectrometry: Use LC-MS/MS with stable isotope-labeled internal standards for absolute quantification .
Basic Research Question
Q. Q9. What ethical and reporting standards apply to preclinical studies investigating this compound in animal models?
Answer:
- NIH Guidelines: Adhere to ARRIVE 2.0 guidelines for reporting sample sizes, randomization, and blinding .
- Metabolic Monitoring: Measure urinary 3-HIA and this compound weekly to minimize unnecessary animal suffering .
- Data Transparency: Deposit raw chromatograms and statistical code in public repositories (e.g., Zenodo) .
Advanced Research Question
Q. Q10. How can this compound data be contextualized within multi-omics frameworks to explore its role in mitochondrial dysfunction?
Answer: Integrate this compound excretion profiles with:
- Transcriptomics: RNA-seq of biotin-dependent carboxylases (e.g., PCC, MCC) in tissue biopsies .
- Metabolomics: LC-MS-based quantification of TCA cycle intermediates affected by biotin availability .
- Network Analysis: Use weighted gene co-expression networks (WGCNA) to identify modules correlating with this compound levels .
Eigenschaften
IUPAC Name |
3-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c11-6(12)2-1-5-7-4(3-14-5)9-8(13)10-7/h4-5,7H,1-3H2,(H,11,12)(H2,9,10,13)/t4-,5-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFGCLSCEPNVQP-VPLCAKHXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCC(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCC(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317948 | |
Record name | Bisnorbiotin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bisnorbiotin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004821 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16968-98-2 | |
Record name | Bisnorbiotin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16968-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bisnorbiotin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016968982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bisnorbiotin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bisnorbiotin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004821 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.